molecular formula C10H7BrFN B11720758 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720758
M. Wt: 240.07 g/mol
InChI Key: NYSDCOZMPTYDKV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The starting material, 5-bromo-2-fluorobenzene, undergoes a cyclopropanation reaction with a suitable reagent such as diazomethane or a similar carbene precursor.

    Nitrile Formation: The cyclopropane intermediate is then treated with a cyanating agent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the nitrile group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride. Conversely, oxidation can convert the nitrile to a carboxylic acid using oxidizing agents like potassium permanganate.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this building block.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile can be compared with similar compounds like:

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Similar structure but with the bromine atom at a different position.

    1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromo-2-fluorophenyl)-1-ethanone: Similar structure but with an ethanone group instead of a nitrile

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.

Biological Activity

Structural Characteristics

The compound's structure includes:

  • Cyclopropane ring : A three-membered carbon ring that can influence the compound's reactivity.
  • Bromine and Fluorine substituents : These halogens enhance lipophilicity and may improve binding interactions with biological targets.
  • Nitrile functional group : This group may contribute to the compound's reactivity and biological properties.

Potential Biological Activities

While direct studies on the biological activity of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarbonitrile are sparse, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential activities based on structural analogs:

  • Inhibition of Enzyme Activity : Compounds with nitrile groups have been shown to modulate enzyme activities, suggesting that this compound may interact similarly with specific enzymes involved in metabolic pathways.
  • Receptor Binding : The presence of halogens typically enhances the binding affinity to various receptors, which could lead to therapeutic effects in conditions like inflammation or cancer.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insight into its biological activity.

Compound NameStructural FeaturesUnique Characteristics
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrileBromine at the para positionDifferent reactivity due to positional isomerism
1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrileChlorine instead of fluorineVariation in electronic properties due to halogen substitution
1-(5-Bromo-2-fluorophenyl)-1-ethanoneContains an ethanone group insteadDifferent functional group leading to distinct reactivity profiles

Case Studies and Research Findings

Research has indicated that cyclopropane derivatives often possess anti-inflammatory and anti-cancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with cancer progression.

Example Study: Anti-inflammatory Activity

A study involving cyclopropane derivatives demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammation processes. The findings suggest that modifications in the structure can lead to enhanced anti-inflammatory responses without increased toxicity .

Example Study: Binding Affinity

Compounds similar to this compound have shown promising binding affinities towards various biological targets. For example, a related study reported a binding affinity (Kd) of approximately 97 nM for a structurally analogous compound, indicating potential effectiveness as a therapeutic agent .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

NYSDCOZMPTYDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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